molecular formula C7H11BrO2 B2819949 4-Bromo-2,2-dimethylpent-4-enoic acid CAS No. 1187330-11-5

4-Bromo-2,2-dimethylpent-4-enoic acid

Cat. No.: B2819949
CAS No.: 1187330-11-5
M. Wt: 207.067
InChI Key: ACAPMSLCJMXNFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2,2-dimethylpent-4-enoic acid is an organic compound with the molecular formula C7H11BrO2 It is characterized by the presence of a bromine atom attached to a pentenoic acid backbone, which includes two methyl groups at the second carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2,2-dimethylpent-4-enoic acid typically involves the bromination of 2,2-dimethylpent-4-enoic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine (Br2) and a suitable solvent such as dichloromethane (CH2Cl2). The reaction is usually performed at low temperatures to prevent over-bromination and to achieve high yields of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high purity of the final product. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to remove impurities and obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2,2-dimethylpent-4-enoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.

    Reduction Reactions: Reduction of the double bond or the carboxylic acid group can yield different reduced forms of the compound.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.

Major Products Formed

    Substitution: Formation of 4-iodo-2,2-dimethylpent-4-enoic acid or other halogenated derivatives.

    Oxidation: Formation of 2,2-dimethylpent-4-enoic acid or other oxidized products.

    Reduction: Formation of 2,2-dimethylpentanoic acid or other reduced derivatives.

Scientific Research Applications

4-Bromo-2,2-dimethylpent-4-enoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions. Its bromine atom serves as a useful probe in biochemical assays.

    Medicine: Research into potential pharmaceutical applications includes the investigation of its effects on biological systems and its potential as a drug candidate.

    Industry: The compound is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-2,2-dimethylpent-4-enoic acid involves its interaction with molecular targets such as enzymes and receptors. The bromine atom can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the compound’s carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further influencing its biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethylpent-4-enoic acid: Lacks the bromine atom, resulting in different reactivity and applications.

    4-Chloro-2,2-dimethylpent-4-enoic acid: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical behavior and biological activity.

    4-Iodo-2,2-dimethylpent-4-enoic acid:

Uniqueness

4-Bromo-2,2-dimethylpent-4-enoic acid is unique due to the presence of the bromine atom, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where bromine’s characteristics are advantageous, such as in the synthesis of brominated organic molecules and in biochemical studies involving bromine-labeled compounds.

Properties

IUPAC Name

4-bromo-2,2-dimethylpent-4-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrO2/c1-5(8)4-7(2,3)6(9)10/h1,4H2,2-3H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACAPMSLCJMXNFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=C)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.